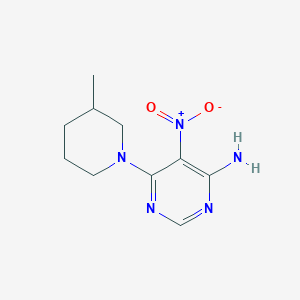![molecular formula C24H27N3O5 B2468365 N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide CAS No. 909858-63-5](/img/no-structure.png)
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide, also known as CDKI-73, is a potent inhibitor of cyclin-dependent kinase 4/6 (CDK4/6) and has shown promising results in preclinical studies as an anti-cancer agent.
Mécanisme D'action
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide inhibits CDK4/6, which are key regulators of the cell cycle. CDK4/6 promote the progression of the cell cycle by phosphorylating the retinoblastoma protein (Rb), which allows for the release of E2F transcription factors and subsequent cell cycle progression. This compound binds to the ATP-binding site of CDK4/6, preventing phosphorylation of Rb and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, this compound has been shown to sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has several advantages as a tool for studying CDK4/6 inhibition. It is highly specific for CDK4/6 and does not inhibit other kinases. This compound has also been shown to have good pharmacokinetic properties in preclinical studies. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide. One area of interest is the development of novel CDK4/6 inhibitors with improved pharmacokinetic properties and solubility. Another area of interest is the identification of biomarkers that can predict response to CDK4/6 inhibition. Finally, there is interest in exploring the use of this compound in combination with other targeted therapies for the treatment of cancer.
Méthodes De Synthèse
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzoic acid with ethyl cyanoacetate to form 2,4-dimethoxyphenyl-2-cyanoacrylate. The resulting compound is then reacted with 2,3-dichloroquinoxaline in the presence of potassium carbonate to form 2,3-dichloro-3-(2,4-dimethoxyphenyl)-2-propen-1-one. Finally, the product is coupled with cyclohexylamine and acetic anhydride to form this compound.
Applications De Recherche Scientifique
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, melanoma, and glioblastoma. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
Propriétés
Numéro CAS |
909858-63-5 |
|---|---|
Formule moléculaire |
C24H27N3O5 |
Poids moléculaire |
437.496 |
Nom IUPAC |
N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C24H27N3O5/c1-31-17-12-13-20(21(14-17)32-2)27-23(29)18-10-6-7-11-19(18)26(24(27)30)15-22(28)25-16-8-4-3-5-9-16/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,25,28) |
Clé InChI |
DHKKNATURGYDOF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2468283.png)

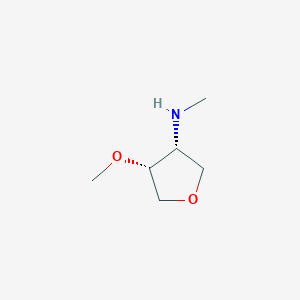
![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
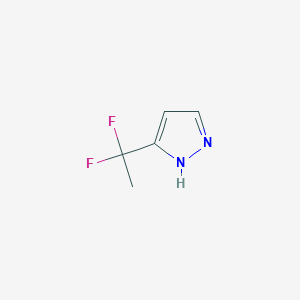
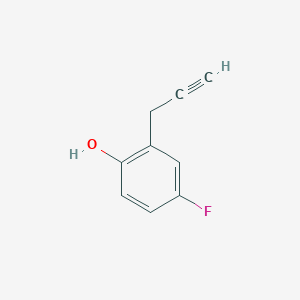
![N-[6-(1-Methylpiperidin-4-yl)oxypyridin-3-yl]prop-2-enamide](/img/structure/B2468292.png)
![2-[(4-Fluorosulfonyloxyanilino)methyl]-1-methylimidazole](/img/structure/B2468294.png)
![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)
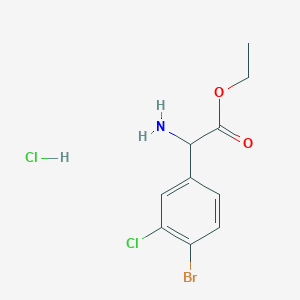
![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)
